4,6-Dimethyl-2-mercaptopyrimidine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15491. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

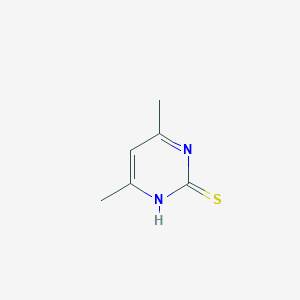

Structure

3D Structure

Propiedades

IUPAC Name |

4,6-dimethyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-4-3-5(2)8-6(9)7-4/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFAYWADRVMWFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=S)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176867 | |

| Record name | 4,6-Dimethyl-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22325-27-5 | |

| Record name | 4,6-Dimethyl-2-mercaptopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22325-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethyl-2-thiopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022325275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dimethyl-2-mercaptopyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dimethyl-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethylpyrimidine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-DIMETHYL-2-THIOPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGT3ZQ6LZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4,6-Dimethyl-2-mercaptopyrimidine chemical properties and structure

An In-depth Technical Guide to 4,6-Dimethyl-2-mercaptopyrimidine: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound. The information is intended for professionals in research, development, and pharmaceutical sciences, presenting quantitative data, experimental methodologies, and visual representations of core concepts.

Core Chemical Properties and Structure

This compound (CAS No. 22325-27-5) is a heterocyclic organic compound belonging to the pyrimidine (B1678525) family.[1][2] It is characterized by a pyrimidine ring substituted with two methyl groups and a mercapto (thiol) group.[1][3] This substitution pattern, particularly the thiol group, imparts significant reactivity and a broad range of applications, from pharmaceutical synthesis to materials science.[4][5]

The compound exists in a tautomeric equilibrium between the thiol form (4,6-dimethylpyrimidine-2-thiol) and the more stable thione form (4,6-dimethyl-1H-pyrimidine-2-thione).[2][6][7] In the solid state and in polar solvents, the thione form predominates, a critical consideration for its application in different chemical environments.[6][7][8]

Structural and Physicochemical Data

The key identifiers and physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| IUPAC Name | 4,6-dimethyl-1H-pyrimidine-2-thione[2] |

| Synonyms | 4,6-Dimethyl-2-thiopyrimidine, 2-Mercapto-4,6-dimethylpyrimidine[2] |

| CAS Number | 22325-27-5[2] |

| Molecular Formula | C₆H₈N₂S[2] |

| Molecular Weight | 140.21 g/mol [2] |

| Appearance | Colorless to light yellow or orange crystalline powder.[1][4] |

| Odor | Strong, sulforous[1] |

| Melting Point | 209-216 °C (decomposes)[1][9] |

| pKa | 8.46 ± 0.10 (Predicted)[1] |

| Solubility | Soluble in water and polar solvents.[1][10] |

| Canonical SMILES | CC1=CC(=NC(=S)N1)C[2] |

| InChIKey | RAFAYWADRVMWFA-UHFFFAOYSA-N[2] |

Tautomerism

The tautomeric equilibrium between the thiol and thione forms is a defining characteristic of this molecule. The thione form is generally more stable, especially in polar environments. This relationship is crucial for understanding its reactivity and spectroscopic properties.[6][7]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the condensation of acetylacetone (B45752) with thiourea (B124793).[1][9] This procedure is a variation of the well-established pyrimidine synthesis from 1,3-dicarbonyl compounds.[1][9]

Materials:

-

Thiourea (CH₄N₂S)

-

Acetylacetone (C₅H₈O₂)

-

Ethanol (B145695) (C₂H₅OH)

-

Concentrated Hydrochloric Acid (HCl)

-

10% Sodium Hydroxide (NaOH) solution

-

Reaction flask with reflux condenser, dropping funnel, and water bath

Procedure:

-

Reaction Setup: In a reaction flask, suspend thiourea (e.g., 19 g, 0.25 mol) and acetylacetone (e.g., 25.8 mL, 0.25 mol) in ethanol (e.g., 125 mL).[1][9]

-

Initial Reflux: Heat the mixture in a water bath under reflux for approximately 2 hours.

-

Acidification: After cooling the mixture slightly, add concentrated hydrochloric acid (e.g., 33.5 mL) dropwise via a dropping funnel.

-

Second Reflux: Continue to heat the mixture under reflux for another hour to ensure the reaction goes to completion. Yellow crystals of the hydrochloride salt intermediate will precipitate.[1]

-

Isolation of Intermediate: Cool the reaction mixture and collect the yellow crystals by filtration.

-

Neutralization: Dissolve the collected crystals in a minimal amount of hot water (e.g., 40 mL). While stirring, adjust the pH to approximately 7 using a 10% NaOH solution. This neutralizes the hydrochloride salt and precipitates the free base.[1][9]

-

Final Product Isolation: A large volume of pale yellow, needle-like crystals of this compound will precipitate.

-

Purification: Collect the crystals by filtration, wash with cold water, and dry under a vacuum. The typical yield is around 80%.[1][9]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C6H8N2S | CID 673664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound as a potential leveler for microvia filling with electroplating copper - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06857C [pubs.rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 22325-27-5 | FD03382 [biosynth.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound | 22325-27-5 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

4,6-Dimethyl-2-mercaptopyrimidine CAS number 22325-27-5

An In-Depth Technical Guide to 4,6-Dimethyl-2-mercaptopyrimidine (CAS No. 22325-27-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 22325-27-5) is a versatile heterocyclic organic compound belonging to the pyrimidine (B1678525) family. Characterized by a pyrimidine core substituted with two methyl groups and a mercapto (thiol) group, this molecule serves as a crucial intermediate and building block in a wide array of chemical and biological applications.[1][2][3][4] Its unique structural features, including the reactive thiol group and the hydrophobic methyl groups, impart a diverse range of properties.[3] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, biological activities, and applications in medicinal chemistry, material science, and analytical chemistry. It also details its toxicological profile to ensure safe handling and application.

Physicochemical Properties

This compound is typically a yellow, crystalline solid with a distinct sulfurous odor.[1][5] It is soluble in polar solvents and water.[1][3] The presence of the thiol group allows it to participate in tautomerism, existing in both thiol and thione forms. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Citations |

|---|---|---|

| CAS Number | 22325-27-5 | [1][6][7] |

| Molecular Formula | C₆H₈N₂S | [1][6][7] |

| Molecular Weight | 140.21 g/mol | [5][6][7] |

| IUPAC Name | 4,6-dimethyl-1H-pyrimidine-2-thione | [7][8] |

| Synonyms | 4,6-Dimethylpyrimidine-2-thiol (B7761162), 2-Mercapto-4,6-dimethylpyrimidine | [2][7] |

| Appearance | Yellow fine crystalline powder; Light orange to yellow crystalline powder | [1][2][5] |

| Melting Point | 209 - 216 °C (decomposes) | [1][5][9] |

| pKa (Predicted) | 8.46 ± 0.10 | [1][5] |

| SMILES | CC1=CC(=NC(=S)N1)C | [6][7][8] |

| InChIKey | RAFAYWADRVMWFA-UHFFFAOYSA-N |[5][7][8] |

Synthesis and Manufacturing

The most commonly cited method for synthesizing this compound is the condensation reaction between acetylacetone (B45752) and thiourea (B124793). This reaction is typically performed in an alcoholic solvent followed by acid-catalyzed cyclization.

Experimental Protocol: Synthesis from Thiourea and Acetylacetone

This protocol is based on a method reported to achieve a high yield.[1][5][9]

-

Reaction Setup: In a suitable reaction flask, combine thiourea (19 g, 0.25 mol) and acetylacetone (25.8 mL, 0.25 mol) in 125 mL of ethanol.[9]

-

Initial Reflux: Heat the mixture in a water bath to reflux for 2 hours. The solution should be colorless.[1][9]

-

Acidification and Cyclization: After cooling the mixture slightly, slowly add 33.5 mL of concentrated hydrochloric acid. Continue to heat the mixture at reflux for an additional hour, during which a yellow crystalline solid will precipitate.[1][9]

-

Isolation: Allow the reaction mixture to cool, then collect the precipitated yellow crystals via filtration.[5][9]

-

Purification: Dissolve the crude crystals in 40 mL of hot water. Adjust the pH of the solution to approximately 7 using a 10% sodium hydroxide (B78521) (NaOH) solution. This will cause a large amount of pale yellow, needle-like crystals to precipitate.[1]

-

Final Product: Collect the purified crystals by filtration, wash with water, and dry under a vacuum. The expected yield of 4,6-dimethylpyrimidine-2-thiol is approximately 80.22%.[1][9]

Caption: General workflow for the synthesis of this compound.

Biological Activity and Mechanisms of Action

This compound has been investigated for several biological activities, making it a molecule of interest for drug development.

Anticancer Activity

This compound has demonstrated activity against cervical cancer cells.[6] The proposed mechanism involves the inhibition of crucial cellular processes required for proliferation.

-

Mechanism: The compound has been shown to inhibit both DNA synthesis and protein synthesis within these cancer cells, leading to a halt in their growth and division.[6]

Caption: Proposed mechanism of anticancer activity in cervical cancer cells.

Antihistamine Effects

The compound has also been noted for its potential antihistamine effects.[6] This activity is thought to stem from its ability to interact with histamine (B1213489) receptors.

-

Mechanism: It is hypothesized that this compound engages in hydrogen bonding interactions with histamine receptors, likely acting as an antagonist by blocking the binding of histamine.[6]

Caption: Logical relationship for the proposed antihistamine mechanism.

Antimicrobial and Antifungal Activity

Several sources suggest that this compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents against various pathogens.[1][2][7] It is also used as an intermediate in the synthesis of fungicides and herbicides for agricultural applications.[2]

Applications in Chemistry and Material Science

Beyond its biological activities, the compound is a valuable tool in several technical fields.

Electroplating and Corrosion Inhibition

In material science, it has been investigated as a "leveler" in the electroplating process for filling copper microvias on printed circuit boards.[7][10]

-

Mechanism: The molecule adsorbs onto the copper surface, which inhibits and controls the rate of copper deposition.[10][11] This leads to a smoother, more uniform filling of microvias, which is critical for high-density electronic interconnections.[7]

Experimental Protocol: Microvia Filling Evaluation

A study by Tang et al. investigated the compound's performance as a leveler.[10]

-

Electrolyte Preparation: An acid cupric sulfate (B86663) electrolyte was prepared, containing standard additives like polyethylene (B3416737) glycol (PEG), bis(3-sulfopropyl)disulfide (SPS), and chloride ions. Various concentrations of this compound (DMP) were added to this base solution.[10]

-

Electroplating: Test boards were plated at a constant current density of 1.94 A/dm² for 70 minutes at 25 °C in a Haring cell with constant air agitation.[10]

-

Analysis: The effectiveness of the leveling was assessed using multiple analytical techniques:

-

Electrochemical Measurements: To study the inhibition effect on copper deposition.[10][11]

-

Surface Morphology: Analyzed using Atomic Force Microscopy (AFM) and Field Emission Scanning Electron Microscopy (FE-SEM).[10][11]

-

Crystalline Structure: Investigated with an X-ray Diffractometer (XRD).[10][11]

-

Surface Chemistry: Probed with X-ray Photoelectron Spectroscopy (XPS).[10][11]

-

Caption: Experimental workflow for evaluating DMP as an electroplating leveler.

Carboxyl Group Activation

This compound has been identified as an efficient carboxyl activating group, which is particularly useful in the synthesis of amides and esters, including applications in solid-phase peptide synthesis.[12]

-

Mechanism: The compound is first derivatized (e.g., with benzoyl chloride) to form a stable N-acyl intermediate. This activated intermediate readily reacts with nucleophiles like amines or alcohols to form the corresponding amide or ester in high yields, regenerating the mercaptopyrimidine derivative in the process.[12]

Experimental Protocol: Spectrophotometric Study of Aminolysis

The efficiency of the carboxyl activation can be monitored as follows.[12]

-

Activation: Derivatize 4,6-dimethylpyrimidine-2-thione with benzoyl chloride to form the stable N-benzoyl derivative.

-

Aminolysis/Esterification: React the N-benzoyl derivative with various amines, amino alcohols, or alcohols.

-

Monitoring: The progress of the aminolysis reaction can be monitored spectrophotometrically. This is achieved by scanning the UV-visible spectrum of the reaction mixture and measuring the increase in absorbance corresponding to the regenerated 4,6-dimethylpyrimidine-2-thione.[12]

-

Isolation: The final amide or ester products are isolated, typically in nearly quantitative yields.[12]

Toxicology and Safety

While a valuable reagent, this compound is an irritant and requires careful handling. The toxicological properties have not been fully investigated, but general hazards associated with mercaptans and pyrimidine derivatives apply.[13]

Table 2: GHS Hazard and Safety Information

| Category | Code | Description | Citations |

|---|---|---|---|

| Pictogram | GHS07 | Warning | [14] |

| Hazard Statements | H315 | Causes skin irritation. | [8][14] |

| H319 | Causes serious eye irritation. | [8][14] | |

| H335 | May cause respiratory irritation. | [8] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1][8] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1][14] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. | [1][14] |

| | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[1][14] |

Potential Health Effects:

-

Acute Exposure: May cause irritation to the skin, eyes, respiratory tract, and digestive tract.[13] As a mercaptan, it may also cause nausea and headache.[13] High concentrations can potentially lead to more severe symptoms like unconsciousness.[13]

-

First Aid: In case of contact, flush the affected area (skin or eyes) with plenty of water for at least 15 minutes and seek medical attention.[13] If inhaled, move to fresh air. If ingested, do NOT induce vomiting and seek immediate medical aid.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like oxidizing agents.[1][15]

Conclusion

This compound is a compound of significant interest due to its multifaceted utility. It serves as a foundational building block for pharmaceuticals and agrochemicals, with demonstrated biological activities including anticancer and antihistamine potential.[1][6][7] Furthermore, its unique chemical properties make it an effective agent in material science for applications like electroplating and a valuable tool in synthetic chemistry for carboxyl group activation.[10][12] For researchers and developers, this compound offers a versatile platform for innovation, though its hazardous properties necessitate strict adherence to safety protocols during handling and use. Future research may further elucidate its biological mechanisms and expand its applications into new scientific domains.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 22325-27-5: this compound [cymitquimica.com]

- 4. This compound | Alzchem Group [alzchem.com]

- 5. 22325-27-5 | CAS DataBase [m.chemicalbook.com]

- 6. This compound | 22325-27-5 | FD03382 [biosynth.com]

- 7. Buy this compound | 22325-27-5 [smolecule.com]

- 8. This compound | C6H8N2S | CID 673664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 22325-27-5 [chemicalbook.com]

- 10. This compound as a potential leveler for microvia filling with electroplating copper - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06857C [pubs.rsc.org]

- 11. This compound as a potential leveler for microvia filling with electroplating copper - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. This compound, 25G | Labscoop [labscoop.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

Tautomeric Equilibrium of 4,6-Dimethyl-2-mercaptopyrimidine in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dimethyl-2-mercaptopyrimidine (DMMP) is a heterocyclic compound of significant interest in medicinal chemistry and materials science, existing in a dynamic tautomeric equilibrium between its thione and thiol forms. This equilibrium is highly sensitive to the surrounding chemical environment, particularly the solvent, which dictates the predominant tautomeric species and, consequently, the molecule's chemical reactivity and physical properties. This technical guide provides an in-depth analysis of the tautomeric equilibrium of DMMP in solution, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the fundamental chemical processes and workflows. Understanding and controlling this equilibrium is paramount for applications ranging from drug design, where specific tautomers may exhibit differential binding to biological targets, to the synthesis of novel materials.

Introduction to Thione-Thiol Tautomerism in DMMP

This compound can exist in two primary tautomeric forms: the thione form (4,6-dimethyl-1H-pyrimidine-2-thione) and the thiol form (4,6-dimethylpyrimidine-2-thiol). This phenomenon, known as thione-thiol tautomerism, involves the migration of a proton between the sulfur and a nitrogen atom within the pyrimidine (B1678525) ring.

The position of this equilibrium is not fixed and is significantly influenced by factors such as solvent polarity, temperature, concentration, and pH.[1] Generally, in the solid state and in polar solvents, the more polar thione form is favored due to stronger intermolecular interactions like hydrogen bonding.[2][3] Conversely, in nonpolar solvents and in the gas phase, the less polar thiol form tends to predominate.[1][4] The ability to predict and control this equilibrium is crucial for leveraging the distinct chemical properties of each tautomer in various applications.

Quantitative Analysis of Tautomeric Equilibrium

The tautomeric equilibrium of this compound has been investigated using various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy being particularly informative. The relative populations of the thione and thiol forms are highly dependent on the solvent used.

| Solvent | Predominant Tautomer | Thione Form (%) | Thiol Form (%) | Analytical Method | Reference |

| Cyclohexane | Thiol | - | - | UV-Vis, FTIR, NMR | [5] |

| Methanol (CH₃OH) | Thione | - | - | UV-Vis, FTIR, NMR | [5] |

| Dimethyl sulfoxide (B87167) (DMSO-d₆) | Thione | 95 | 5 | ¹H NMR | [5] |

| Dichloromethane (CH₂Cl₂) | Thione | - | - | UV-Vis | [2] |

| Chloroform (CHCl₃) | Thione | - | - | UV-Vis | [2] |

| Dioxane | Thione | - | - | UV-Vis | [2] |

| Ethanol | Thione | Almost Exclusively | - | UV-Vis | [2] |

| Water | Thione | Almost Exclusively | - | UV-Vis | [2] |

Note: "-" indicates that while the predominant form is identified, specific quantitative ratios were not provided in the cited abstracts.

Experimental Protocols

The characterization of the tautomeric equilibrium of DMMP relies on precise experimental methodologies. Below are detailed protocols for the key analytical techniques employed.

Sample Preparation and Purification

High purity of this compound is essential for accurate spectroscopic analysis.

-

Procurement: Obtain 4,6-dimethylpyrimidine-2-thione from a commercial supplier (e.g., Fluka).[2]

-

Purification: If necessary, purify the compound by recrystallization from a suitable solvent, such as aqueous ethanol, to obtain analytically pure material.[2]

-

Solvent Preparation: Use spectrograde solvents without further purification for all spectroscopic measurements.[2]

-

Solution Preparation: Prepare solutions of the compound in the desired solvents at appropriate concentrations for each analytical technique. For UV-Vis, concentrations are typically in the range of 10⁻⁵ to 10⁻⁴ M. For NMR, higher concentrations may be required.

UV-Vis Spectrophotometry

UV-Vis spectroscopy is a rapid method to observe shifts in the tautomeric equilibrium, as the thione and thiol forms exhibit distinct absorption maxima.

-

Instrumentation: Utilize a double-beam UV-Vis spectrophotometer.

-

Measurement Parameters:

-

Scan a wavelength range appropriate for the compound (e.g., 200-400 nm).

-

Use quartz cuvettes with a defined path length (e.g., 1 cm).

-

Maintain a constant temperature using a thermostatted cell holder if studying temperature effects.[2]

-

-

Procedure:

-

Record a baseline spectrum using the pure solvent.

-

Record the absorption spectrum of the DMMP solution.

-

Analyze the positions and intensities of the absorption bands to infer the predominant tautomeric form. The thione form typically absorbs at longer wavelengths compared to the thiol form.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed structural information and allows for the quantification of the tautomer ratio.[3][5]

-

Instrumentation: Use a high-field NMR spectrometer.

-

Sample Preparation: Dissolve a precisely weighed amount of DMMP in the deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃).

-

¹H NMR Analysis:

-

Acquire the ¹H NMR spectrum.

-

Identify the distinct signals corresponding to the protons of the thione and thiol tautomers. Key signals to monitor include the N-H proton of the thione form and the S-H proton of the thiol form, as well as the aromatic and methyl protons which will have slightly different chemical shifts in each tautomer.

-

Integrate the area of well-resolved, non-overlapping signals corresponding to each tautomer.

-

Calculate the percentage of each tautomer by comparing the integrated signal areas. For instance, in DMSO-d₆, integrating the respective proton signals revealed a 95% abundance of the thione form and 5% of the thiol form.[5]

-

-

¹³C NMR Analysis:

-

Acquire the ¹³C NMR spectrum.

-

Analyze the chemical shifts, particularly of the C=S carbon in the thione form and the C-S carbon in the thiol form, to confirm the presence of both tautomers.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in each tautomer.[3][5]

-

Instrumentation: Use an FTIR spectrometer.

-

Sample Preparation: Prepare the sample as a KBr pellet or as a solution in a suitable solvent with transparent IR windows.

-

Data Acquisition: Record the infrared spectrum over a standard range (e.g., 4000-400 cm⁻¹).

-

Spectral Analysis:

-

Look for the characteristic stretching vibration of the S-H group in the thiol tautomer (predicted around 2706 cm⁻¹, though it may be obscured by C-H vibrations).[5]

-

Identify the N-H stretching and C=S stretching bands characteristic of the thione tautomer.

-

Visualizing the Tautomeric Equilibrium and Experimental Workflow

Graphical representations are invaluable for understanding the chemical processes and experimental designs. The following diagrams were generated using the Graphviz DOT language.

Caption: Tautomeric equilibrium of this compound.

Caption: Workflow for studying the tautomeric equilibrium of DMMP.

Conclusion and Future Directions

The tautomeric equilibrium of this compound is a clear and well-documented phenomenon where the thione form predominates in polar solvents and the thiol form in nonpolar environments. Spectroscopic methods such as NMR, UV-Vis, and FTIR are powerful tools for the qualitative and quantitative assessment of this equilibrium.[5] For professionals in drug development, manipulating the solvent environment or modifying the molecular structure through substitution can be a viable strategy to stabilize a desired tautomer, potentially enhancing therapeutic efficacy or altering pharmacokinetic properties. Future research may focus on expanding the range of solvents studied, investigating the effects of temperature and concentration in greater quantitative detail, and exploring the tautomeric behavior in more complex biological mimics to better predict its in vivo state.

References

Solubility and stability of 4,6-Dimethyl-2-mercaptopyrimidine

An In-depth Technical Guide on the Solubility and Stability of 4,6-Dimethyl-2-mercaptopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound (CAS No. 22325-27-5). The document details its physical and chemical properties, summarizes its solubility in various solvents, and outlines its stability under normal conditions. Furthermore, it provides detailed experimental protocols for determining these properties and includes graphical representations of key workflows and logical relationships relevant to research and development.

Core Properties of this compound

This compound, also known as 4,6-Dimethylpyrimidine-2-thiol, is a heterocyclic organic compound featuring a pyrimidine (B1678525) ring substituted with two methyl groups and a thiol (mercapto) group.[1][2] This structure, particularly the reactive thiol group, makes it a valuable intermediate and building block in the synthesis of pharmaceuticals and agrochemicals.[2][3] It is recognized for its potential antimicrobial and antifungal properties.[1][2]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 22325-27-5 | [2][4] |

| Molecular Formula | C₆H₈N₂S | [2][4] |

| Molecular Weight | 140.2 g/mol | [2][4] |

| Appearance | Light orange to yellow to green crystalline powder.[2] | [2] |

| Melting Point | 209-211 °C[1][5]; 219 °C[2] | [1][2][5] |

| pKa (Predicted) | 8.46 ± 0.10 | [1] |

| Purity | ≥ 98% (Assay by titration) |[2] |

Section 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility.[6] While extensive quantitative data for this compound is not widely available in published literature, its qualitative solubility can be inferred from its structural characteristics and available descriptions. The presence of the polar pyrimidine ring and the thiol group suggests solubility in polar solvents.[7]

Table 2: Qualitative Solubility of this compound

| Solvent | Type | Expected Solubility | Rationale / Citation |

|---|---|---|---|

| Water | Polar Protic | Soluble | Stated to be soluble in water.[1] The hydrochloride monohydrate form is also available, suggesting aqueous solubility. |

| Methanol | Polar Protic | Soluble | Pyrimidine derivatives generally show good solubility in methanol.[8] |

| Ethanol | Polar Protic | Soluble | Used as a solvent in its synthesis.[1][5] |

| DMSO | Polar Aprotic | Soluble | A common solvent for similar heterocyclic compounds in biological assays.[9] |

| DMF | Polar Aprotic | Soluble | A common solvent for similar heterocyclic compounds.[9] |

| n-Hexane | Nonpolar | Poorly Soluble | The significant polarity of the molecule would likely result in low solubility in nonpolar solvents.[6] |

Experimental Protocols for Solubility Determination

To generate precise, quantitative data, standardized experimental protocols are necessary. The following methodologies are adapted from established procedures for pyrimidine derivatives and other small molecules.[8][10]

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination

This method, adapted from the gravimetric technique, measures the concentration of a saturated solution at equilibrium.[8]

-

Preparation : Add an excess amount of solid this compound to a known volume (e.g., 5 mL) of the selected solvent in a sealed vial. Ensure enough solid is present to maintain saturation.

-

Equilibration : Place the vial in a constant temperature shaker bath (e.g., 25°C, 37°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection : After equilibration, cease agitation and allow the solution to stand for at least 2 hours, permitting undissolved solid to settle.[8]

-

Separation : Carefully withdraw a sample from the supernatant using a pipette fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of solid particles.

-

Quantification :

-

Accurately weigh a portion of the clear supernatant.

-

Evaporate the solvent under controlled conditions (e.g., vacuum oven) until a constant weight of the dried solute is achieved.

-

Calculate the solubility as mass of solute per volume or mass of solvent (e.g., mg/mL).

-

Alternatively, the concentration of the diluted supernatant can be determined using a validated stability-indicating analytical method, such as HPLC-UV, against a calibration curve.

-

Protocol 2: Kinetic Solubility Assay

This high-throughput method measures the solubility of a compound upon precipitation from a concentrated DMSO stock solution into an aqueous buffer.[10]

-

Stock Solution : Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

-

Sample Preparation : In a 96-well microplate, add the DMSO stock solution to an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation : Cover the plate and shake at room temperature for a defined period (e.g., 2 hours).[10]

-

Precipitate Removal : Separate any precipitated compound by centrifugation or filtration using a filter plate.[10]

-

Quantification : Analyze the clear supernatant using a UV/Vis plate reader at the compound's λ-max or by LC-MS/MS.[10] Determine the concentration by comparing the reading to a calibration curve prepared from the DMSO stock. The highest concentration that remains in solution is reported as the kinetic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Section 2: Stability Profile

Stability testing is crucial for defining the storage conditions and shelf-life of an API.[11] this compound is reported to be stable under normal temperatures and pressures.[1] For safe handling and storage, it is recommended to keep it in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][12]

Table 3: Summary of General Stability Information

| Condition | Stability | Recommendations | Source(s) |

|---|---|---|---|

| Normal Temperature & Pressure | Stable | Store at room temperature (10°C - 25°C). | [1][4] |

| Incompatible Materials | Reactive | Avoid strong oxidizing agents. | [12] |

| Storage | Stable with proper storage | Store in a tightly sealed container in a cool, dry, well-ventilated area. |[1] |

Experimental Protocol for Stability Assessment

A comprehensive stability study involves subjecting the API to a variety of environmental conditions to identify potential degradation pathways and products.[13] The following protocol is based on established international guidelines (ICH/VICH).[13][14]

-

Batch Selection : Use at least three primary batches of this compound manufactured via a process that simulates the final production route.[11]

-

Stability-Indicating Method : Develop and validate a stability-indicating analytical method (typically HPLC) capable of separating the intact API from any potential degradation products and impurities.

-

Stress Testing : Perform forced degradation studies to understand the intrinsic stability of the molecule. This helps in identifying degradation products and validating the analytical method.[13]

-

Hydrolytic Stability : Expose solutions of the compound to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions at elevated temperatures (e.g., 60°C).

-

Oxidative Stability : Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stability : Expose the solid compound to high heat (e.g., in 10°C increments above the accelerated testing temperature).[13]

-

Photostability : Expose the solid compound and its solution to a controlled light source as per VICH/ICH guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark.

-

-

Formal Stability Studies :

-

Long-Term Testing : Store the API under the intended long-term storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH) for the duration of the proposed re-test period (e.g., 24 months).

-

Accelerated Testing : Store the API under elevated stress conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a minimum of 6 months.

-

-

Testing Frequency : For long-term studies, test samples at appropriate intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months). For accelerated studies, test at a minimum of three time points (e.g., 0, 3, and 6 months).[14]

-

Analysis : At each time point, analyze the samples for appearance, purity (assay), degradation products, and other relevant physical or chemical properties.

Caption: General Workflow for API Stability Testing.

Section 3: Applications and Logical Relationships

The utility of this compound stems from its chemical structure. It serves as a versatile intermediate in various fields, including pharmaceutical development, agricultural chemistry, and material science.[2][15] Its biological activities are linked to its ability to act as a nucleophile and its potential to inhibit enzymes, providing insights into metabolic pathways.[2][15]

Caption: Logical Relationships of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | Alzchem Group [alzchem.com]

- 4. This compound | 22325-27-5 | FD03382 [biosynth.com]

- 5. This compound | 22325-27-5 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. CAS 22325-27-5: 4,6-Dimetil-2-mercaptopirimidina [cymitquimica.com]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. benchchem.com [benchchem.com]

- 11. qlaboratories.com [qlaboratories.com]

- 12. fishersci.com [fishersci.com]

- 13. nda.gov.za [nda.gov.za]

- 14. ema.europa.eu [ema.europa.eu]

- 15. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Synthesis of 4,6-Dimethyl-2-mercaptopyrimidine from Thiourea and Acetylacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,6-dimethyl-2-mercaptopyrimidine, a valuable heterocyclic compound, from the readily available starting materials, thiourea (B124793) and acetylacetone (B45752). This synthesis is a classic example of a cyclocondensation reaction and is of significant interest due to the utility of the product as a building block in the development of pharmaceuticals and agrochemicals.[1]

Reaction Overview

The synthesis of this compound from thiourea and acetylacetone is a well-established and efficient one-pot reaction.[2] It proceeds via an acid-catalyzed cyclocondensation, often categorized as a Biginelli-like reaction, which is a cornerstone of heterocyclic chemistry for the formation of dihydropyrimidinones and their thio-analogs.[3][4][5] The overall transformation involves the condensation of the β-dicarbonyl compound, acetylacetone, with thiourea to form the pyrimidine (B1678525) ring.

Quantitative Data Summary

The following table summarizes the key quantitative data from various reported experimental protocols for the synthesis of this compound. This allows for a comparative analysis of different reaction conditions and their impact on the final yield.

| Parameter | Value | Source |

| Thiourea (molar equivalent) | 1.0 | [6] |

| Acetylacetone (molar equivalent) | 1.2 | [6] |

| Solvent | Ethanol | [1][6][7] |

| Catalyst | Concentrated Hydrochloric Acid | [1][6][7] |

| Reaction Temperature | Reflux | [1][6][7] |

| Reaction Time | 2 hours | [6][7] |

| Product Form (initially) | 2-Mercapto-4,6-dimethyl-pyrimidine hydrochloride (yellow needle-like crystals) | [6] |

| Yield (hydrochloride salt) | 80% | [6] |

| Yield (free thiol) | 80.22% | [1][7] |

| Melting Point (free thiol) | 209-211 °C | [7] |

Experimental Protocol

This section provides a detailed, generalized methodology for the synthesis of this compound based on established procedures.[1][6][7]

Materials:

-

Thiourea

-

Acetylacetone

-

Ethanol

-

Concentrated Hydrochloric Acid

-

10% Sodium Hydroxide (B78521) Solution

-

Standard laboratory glassware (reflux setup)

-

Filtration apparatus

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiourea (1.0 molar equivalent) in ethanol.

-

Addition of Acetylacetone: To the suspension, add acetylacetone (1.0-1.2 molar equivalents).

-

Initiation of Reflux: Heat the reaction mixture to reflux with continuous stirring.

-

Acid Catalysis: After a period of initial reflux (e.g., 2 hours), carefully and slowly add concentrated hydrochloric acid to the reaction mixture.[7] Continue to heat the mixture under reflux.

-

Reaction Monitoring: Monitor the progress of the reaction. The formation of a yellow crystalline precipitate, 2-mercapto-4,6-dimethyl-pyrimidine hydrochloride, indicates product formation.[6] The reaction is typically complete within 2-3 hours of acid addition.

-

Isolation of the Hydrochloride Salt: After the reaction is complete, cool the mixture to room temperature and then further chill in an ice bath to maximize crystallization.[6][8] Collect the yellow crystals by filtration, wash with cold ethanol, and air dry.[8]

-

Conversion to the Free Thiol: Suspend the crude 2-mercapto-4,6-dimethyl-pyrimidine hydrochloride in water.[8] While stirring vigorously, add a 10% aqueous solution of sodium hydroxide dropwise until the pH of the mixture is approximately 7.[1][7][8]

-

Isolation and Purification of the Final Product: The free base, this compound, will precipitate as pale yellow needle-like crystals.[1][7] Collect the solid by filtration, wash with cold water, and dry.[8] The product can be further purified by recrystallization from ethanol.

Reaction Mechanism and Experimental Workflow

To visually represent the chemical transformation and the experimental procedure, the following diagrams are provided.

References

- 1. Page loading... [guidechem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions [mdpi.com]

- 4. redalyc.org [redalyc.org]

- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

- 7. This compound | 22325-27-5 [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Biological Versatility of Pyrimidine-Based Compounds: A Technical Guide for Drug Discovery

Introduction

The pyrimidine (B1678525) nucleus, a fundamental heterocyclic scaffold, is a cornerstone in the development of therapeutic agents. Its presence in the nucleobases cytosine, thymine, and uracil (B121893) underscores its critical role in the chemistry of life. This inherent biocompatibility and versatile chemical nature have made pyrimidine derivatives a privileged structure in medicinal chemistry, leading to a vast array of compounds with a wide spectrum of biological activities. These activities span from anticancer and antimicrobial to antiviral, anti-inflammatory, and cardiovascular effects. This technical guide provides an in-depth exploration of the significant biological activities of pyrimidine-based compounds, focusing on their anticancer, antimicrobial, and antiviral properties. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of mechanisms of action, quantitative activity data, and detailed experimental protocols.

Anticancer Activity of Pyrimidine Derivatives

Pyrimidine-based compounds have emerged as a prominent class of anticancer agents, with several derivatives clinically approved for the treatment of various malignancies. Their mechanisms of action are diverse, often targeting key enzymes and signaling pathways that are dysregulated in cancer cells.

Mechanisms of Anticancer Activity

A primary mechanism by which pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial for cell signaling, proliferation, and survival.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Many pyrimidine-based compounds are designed as inhibitors of EGFR, a tyrosine kinase that is often overexpressed or mutated in various cancers. By blocking the ATP-binding site of the EGFR kinase domain, these inhibitors prevent its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cancer cell proliferation and survival.

-

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of purines and thymidylate. Pyrimidine-based DHFR inhibitors, such as methotrexate, mimic the structure of folic acid and competitively inhibit the enzyme, leading to a depletion of nucleotides necessary for DNA synthesis and repair, thereby inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Quantitative Data on Anticancer Activity

The anticancer potency of pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidine derivative (11) | EGFR | PC-3 (Prostate) | 0.099 | |

| Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid (2) | Not specified | HT-1080 (Fibrosarcoma) | 13.89 - 19.43 | |

| Thiouracil amide (9) | PARP1 | Human breast cancer cells | 18 | |

| 2,4,5-substituted pyrimidine | Not specified | BEL-74502 (Hepatocellular carcinoma) | < 0.10 | |

| Tetralin-6-yl pyrimidine (1) | Not specified | HepG2 (Liver cancer) | 8.66 | |

| Tetralin-6-yl pyrimidine (2) | Not specified | HepG2 (Liver cancer) | 7.11 | |

| Tetralin-6-yl pyrimidine (3) | Not specified | HepG2 (Liver cancer) | 5.50 | |

| Tetralin-6-yl pyrimidine (3) | Not specified | MCF-7 (Breast cancer) | 7.29 | |

| 1,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidine | Not specified | MCF-7 (Breast cancer) | 1.25 - 6.75 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 40% DMF in 2% glacial acetic acid with 16% SDS)

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine-based compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well. Incubate the plate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Antimicrobial Activity of Pyrimidine Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrimidine derivatives have demonstrated significant potential as both antibacterial and antifungal agents.

Mechanisms of Antimicrobial Activity

-

DHFR Inhibition: Similar to their anticancer mechanism, pyrimidine-based compounds can inhibit bacterial and fungal DHFR, an essential enzyme for microbial survival. The selective toxicity of these compounds often relies on the structural differences between microbial and mammalian DHFR.

-

Other Mechanisms: Pyrimidine derivatives can also interfere with other essential microbial processes, such as cell wall synthesis, protein synthesis, and nucleic acid replication.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of pyrimidine derivatives is commonly determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrimidine derivative (S1) | Staphylococcus aureus | 16.26 | |

| Pyrimidine derivative (S7) | Bacillus subtilis | 17.34 | |

| Pyrimidine derivative (S7) | Escherichia coli | 17.34 | |

| Pyrimidine derivative (S7) | Aspergillus niger | 17.34 | |

| Pyrimidine derivative (S11) | Aspergillus niger | 17.34 | |

| Pyrimidin-2-ol/thiol/amine derivative (12) | Staphylococcus aureus | 0.87 (µM/ml) | |

| Pyrimidin-2-ol/thiol/amine derivative (5) | Bacillus subtilis | 0.96 (µM/ml) | |

| Pyrimidin-2-ol/thiol/amine derivative (10) | Pseudomonas aeruginosa | 0.77 (µM/ml) | |

| Pyrimidin-2-ol/thiol/amine derivative (12) | Candida albicans | 1.73 (µM/ml) | |

| Pyrimidin-2-ol/thiol/amine derivative (11) | Aspergillus niger | 1.68 (µM/ml) |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Pyrimidine-based test compounds

-

Positive control antibiotic

-

Spectrophotometer or plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the pyrimidine derivative and the control antibiotic. Perform serial two-fold dilutions of the compounds in the broth medium directly in the wells of the 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the optical density can be measured using a plate reader.

Antiviral Activity of Pyrimidine Derivatives

Pyrimidine nucleoside analogs are a critical class of antiviral drugs used to treat a variety of viral infections, including those caused by herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B and C viruses.

Mechanisms of Antiviral Activity

The primary mechanism of action for most pyrimidine-based antiviral drugs involves their role as nucleoside analogs.

-

Inhibition of Viral Polymerase: These compounds are taken up by host cells and are phosphorylated by viral or cellular kinases to their active triphosphate form. This active form then acts as a competitive inhibitor of the viral DNA or RNA polymerase.

-

Chain Termination: When incorporated into the growing viral DNA or RNA strand, these analogs lack the 3'-hydroxyl group necessary for the addition of the next nucleotide, leading to premature chain termination and the cessation of viral replication.

Quantitative Data on Antiviral Activity

The antiviral activity of pyrimidine derivatives is assessed by determining their 50% effective concentration (EC50), the concentration that inhibits viral replication by 50%, and their 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.

| Compound Class | Virus | Cell Line | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) | Reference |

| Amino-indane substituted pyrimido[4,5-d]pyrimidine (B13093195) (7f) | HCoV-229E | HEL | >100 | >100 | - | |

| Tetrahydronaphthalene substituted pyrimido[4,5-d]pyrimidine (7a) | HCoV-229E | HEL | >100 | >100 | - | |

| Tetrahydronaphthalene substituted pyrimido[4,5-d]pyrimidine (7b) | HCoV-229E | HEL | >100 | >100 | - | |

| Arabinosylcytosine | Herpes simplex virus | Not specified | High activity | Not specified | Not specified | |

| 5-Fluorouridine | RNA viruses | Not specified | Active | Not specified | Not specified |

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques formed in a cell culture.

Materials:

-

Host cell line susceptible to the virus

-

Virus stock

-

Pyrimidine-based test compounds

-

Cell culture medium

-

Agarose (B213101) or methylcellulose (B11928114) overlay

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in 6- or 12-well plates and grow to confluence.

-

Virus Infection: Remove the culture medium and infect the cell monolayer with a known dilution of the virus for 1-2 hours to allow for viral adsorption.

-

Compound Treatment: After adsorption, remove the viral inoculum and wash the cells with PBS. Add an overlay medium (containing agarose or methylcellulose) with various concentrations of the pyrimidine derivative.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain with crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 is the concentration of the compound that reduces the number of plaques by 50%.

Visualizations

Signaling Pathways and Experimental Workflows

The Ascendant Role of 2-Mercaptopyrimidine Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) scaffold, a fundamental heterocyclic motif in nucleic acids, has long been a cornerstone of medicinal chemistry. Among its myriad derivatives, the 2-mercaptopyrimidine (B73435) core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth review of the current landscape of 2-mercaptopyrimidine derivatives, focusing on their synthesis, therapeutic applications, and mechanisms of action. It is designed to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Synthesis of 2-Mercaptopyrimidine Derivatives

The synthesis of 2-mercaptopyrimidine derivatives is versatile, with the most common and efficient method being the cyclocondensation reaction of a β-dicarbonyl compound or its equivalent with thiourea (B124793) in the presence of a base or acid catalyst. This approach allows for a high degree of diversification, enabling the introduction of various substituents on the pyrimidine ring, which in turn modulates the biological activity of the resulting compounds.

A widely employed synthetic strategy involves the Claisen-Schmidt condensation to first synthesize α,β-unsaturated ketones (chalcones). These intermediates are then reacted with thiourea in an alcoholic medium, often with a base like sodium hydroxide (B78521), to yield the target 2-mercaptopyrimidine derivatives.

General Synthetic Protocol:

A mixture of an appropriately substituted chalcone (B49325) (0.01 mol) and thiourea (0.01 mol) is dissolved in ethanol (B145695) (30 mL). To this, a catalytic amount of a base (e.g., 20% NaOH solution) is added, and the reaction mixture is refluxed for several hours (typically 8-30 hours).[1] The reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is cooled and poured into crushed ice to precipitate the product. The crude solid is then filtered, washed, and purified by recrystallization from a suitable solvent system (e.g., ethanol, chloroform-ethanol mixture).[1][2]

Biological Activities and Structure-Activity Relationships

2-Mercaptopyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antioxidant, and antimicrobial properties. The nature and position of substituents on the pyrimidine ring play a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity

A significant body of research has highlighted the potential of 2-mercaptopyrimidine derivatives as potent anticancer agents. These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2a | A549 (Lung) | 42 | [1][3] |

| 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [1][3] |

| 2f | A549 (Lung) | 47.5 | [1][3] |

| Chalcone 1g | A549 (Lung) | 17 | [1][3] |

Table 1: Anticancer activity of selected 2-mercaptopyrimidine derivatives and related compounds.

Antioxidant Activity

Several 2-mercaptopyrimidine derivatives have been identified as potent antioxidants, capable of scavenging free radicals and inhibiting lipid peroxidation.

| Compound ID | Antioxidant Assay | IC50 (µg/mL) | Reference |

| 3c | Nitric Oxide Scavenging | Potent | [4] |

| 3e | Nitric Oxide Scavenging | Potent | [4] |

| 3f | Superoxide Anion Scavenging | Good | [4] |

| 3g | Superoxide Anion Scavenging | Good | [4] |

| 3h | Superoxide Anion Scavenging | Good | [4] |

Table 2: Antioxidant activity of selected 2-mercaptopyrimidine derivatives.

Antimicrobial Activity

The 2-mercaptopyrimidine scaffold has also been explored for the development of novel antimicrobial agents, with derivatives showing activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

| Compound ID | Microorganism | MIC (µM/mL) | Reference |

| 2 | E. coli | 0.91 | [5] |

| 5 | B. subtilis | 0.96 | [5] |

| 10 | S. enterica | 1.55 | [5] |

| 12 | S. aureus | 0.87 | [5] |

Table 3: Antimicrobial activity of selected pyrimidine derivatives.

Experimental Protocols

Synthesis of 2-Mercaptopyrimidine Derivatives (General Procedure)

-

Chalcone Synthesis (Claisen-Schmidt Condensation): An appropriately substituted ketone and an appropriately substituted aldehyde are dissolved in absolute ethanol. An aqueous solution of potassium hydroxide (40% w/v) is added, and the mixture is stirred at room temperature. The resulting precipitate is filtered, washed, and recrystallized to yield the chalcone intermediate.[4]

-

Cyclocondensation: The synthesized chalcone (1 equivalent) and thiourea (1 equivalent) are refluxed in glacial acetic acid or ethanol with a catalytic amount of base (e.g., NaOH) for several hours.[4][5]

-

Work-up and Purification: The reaction mixture is cooled and poured into ice water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is purified by recrystallization from a suitable solvent or by column chromatography.[1]

In Vitro Anticancer Activity (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for another 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.

-

Formazan (B1609692) Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Antioxidant Activity (DPPH Radical Scavenging Assay)

-

Sample Preparation: Various concentrations of the test compounds are prepared in a suitable solvent (e.g., methanol).

-

Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is added to the sample solutions.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Antimicrobial Activity (Broth Microdilution Method)

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway in Cancer

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and apoptosis. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development. Several 2-mercaptopyrimidine derivatives have been shown to exert their anticancer effects by inhibiting this pathway.

Drug Discovery and Development Workflow

The journey of a 2-mercaptopyrimidine derivative from a laboratory curiosity to a clinical candidate follows a well-defined, albeit complex, path. This workflow outlines the key stages in the drug discovery and development process.

Conclusion

2-Mercaptopyrimidine derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. Their straightforward synthesis, coupled with their diverse and potent biological activities, makes them attractive candidates for further investigation and development. The structure-activity relationship studies conducted so far provide a solid foundation for the rational design of new derivatives with improved efficacy and selectivity. As our understanding of the molecular targets and signaling pathways modulated by these compounds deepens, we can anticipate the emergence of novel 2-mercaptopyrimidine-based therapeutics for a range of diseases, from cancer to infectious and inflammatory disorders. This guide serves as a starting point for researchers looking to explore the rich chemical space and therapeutic potential of this remarkable heterocyclic scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 4,6-Dimethyl-2-mercaptopyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dimethyl-2-mercaptopyrimidine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. While research on the parent compound is ongoing, numerous derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and agriculture. This technical guide consolidates the current understanding of this compound and its derivatives, focusing on their potential therapeutic targets, mechanisms of action, and the experimental methodologies used for their evaluation. Quantitative data from key studies are presented to facilitate comparison and guide future research and development efforts.

Introduction

This compound, a pyrimidine (B1678525) derivative, has garnered attention in medicinal chemistry due to its reactive thiol group and the adaptability of the pyrimidine scaffold for structural modifications.[1] This compound and its analogs have been investigated for a range of biological activities, including antimicrobial, antifungal, anticancer, and antihistamine effects.[2][3][4] Its utility extends to agrochemical synthesis, where it serves as an intermediate for fungicides and herbicides.[4] This guide provides an in-depth overview of the therapeutic potential of this compound by examining the biological activities of its derivatives and outlining the experimental frameworks for their assessment.

Potential Therapeutic Applications and Investigated Biological Activities

Derivatives of this compound have shown promise in several key therapeutic areas. The primary areas of investigation include:

-

Anticancer Activity: The compound has been shown to inhibit DNA and protein synthesis in cervical cancer cells.[2] Furthermore, various synthesized derivatives of 2-mercaptopyrimidine (B73435) have been evaluated for their in vitro anticancer activity against different leukemia cell lines.[5]

-

Antimicrobial and Antifungal Activity: this compound has been identified as a potential candidate for the development of new antimicrobial and antifungal drugs.[1][3][4]

-

Antitubercular Activity: Two series of 4,6-dimethyl-2-(Alkyl/Arylthio) pyridine (B92270) derivatives have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv, with many exhibiting significant activity.

-

Plant Growth Stimulation: Novel S-substituted derivatives have demonstrated pronounced plant growth-stimulating activity, suggesting potential applications in agriculture.[6]

-

Enzyme Inhibition: The compound is utilized in biochemical research to study enzyme inhibition, offering insights into metabolic pathways and potential drug targets.[1][4]

-

Antihistamine Effects: Due to its hydrogen bonding interactions with histamine (B1213489) receptors, this compound has been shown to have antihistamine effects.[2]

Quantitative Data on Biological Activity

Table 1: Antitubercular Activity of 4,6-Dimethyl-2-(substituted)mercapto-3-(substituted) Pyridine Derivatives

| Compound ID | Concentration (µg/mL) | Activity against M. tuberculosis H37Rv | Reference |

| 3a-3d | 12.5 | Moderately to Very Good | |

| 4a-4d | 12.5 | Very Good |

Activity is compared to the standard drug Isoniazid.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the synthesis and biological evaluation protocols for derivatives of this compound.

General Synthesis of this compound

A common method for the synthesis of the core scaffold involves the condensation of thiourea (B124793) and acetylacetone (B45752).[7]

Protocol:

-

A mixture of thiourea (0.25 mol) and acetylacetone (0.25 mol) in ethanol (B145695) (125 mL) is refluxed for 2 hours.

-

After cooling, concentrated hydrochloric acid (33.5 mL) is added, and the mixture is refluxed again.

-

The resulting yellow crystals are collected by filtration.

-

The crude product is dissolved in a 10% NaOH solution, and the pH is adjusted to approximately 7.

-

The solution is cooled to room temperature to precipitate the pale yellow crystals of 4,6-dimethylpyrimidine-2-thiol.

-

The final product is obtained after filtration, washing with water, and vacuum drying.[7]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Protocol:

-

Cell Seeding: Cancer cell lines are seeded in a 96-well plate at a specific density and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and IC50 values are determined.

Antitubercular Activity Screening (Lowenstein-Jensen Method)

The proportion method using Lowenstein-Jensen (LJ) medium is a standard technique for determining the susceptibility of Mycobacterium tuberculosis to antimicrobial agents.

Protocol:

-

Media Preparation: Prepare LJ medium, both drug-free (control) and containing different concentrations of the test compounds (e.g., 12.5, 25, and 100 µg/mL).

-

Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.

-

Inoculation: Inoculate the drug-containing and drug-free media with the bacterial suspension.

-

Incubation: Incubate the media at 37°C for 4-6 weeks.

-

Result Interpretation: The growth on the drug-containing media is compared to the growth on the drug-free control. The minimal inhibitory concentration (MIC) is the lowest concentration of the compound that inhibits visible growth.

Potential Mechanisms of Action and Signaling Pathways

While specific signaling pathways for this compound are not yet fully elucidated, the biological activities of pyrimidine derivatives suggest modulation of fundamental cellular processes.

-

Inhibition of Nucleic Acid and Protein Synthesis: The observed activity in cancer cells points towards interference with DNA replication and protein production, common mechanisms for cytotoxic agents.[2]

-

Enzyme Inhibition: The thione group in the molecule is a key functional moiety that can interact with various enzymes, potentially through covalent or non-covalent binding to active sites.[1][4] This could disrupt metabolic pathways essential for cell survival.

-